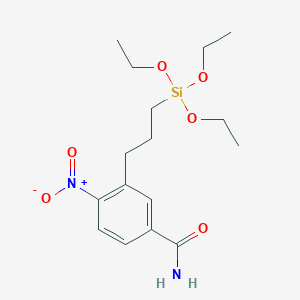
4-Nitro-3-(3-triethoxysilylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-3-(3-triethoxysilylpropyl)benzamide is a chemical compound with the molecular formula C16H26N2O6Si. It is known for its unique structural properties, which include a nitro group, a benzamide core, and a triethoxysilylpropyl side chain. This compound is used in various scientific research applications due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(3-triethoxysilylpropyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 3-aminopropyltriethoxysilane. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitrobenzoyl chloride+3-aminopropyltriethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Nitro-3-(3-triethoxysilylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product formed is 4-amino-3-(3-triethoxysilylpropyl)benzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
科学的研究の応用
4-Nitro-3-(3-triethoxysilylpropyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its silane functional group.
作用機序
The mechanism of action of 4-Nitro-3-(3-triethoxysilylpropyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The triethoxysilylpropyl side chain allows for the compound to bind to surfaces, making it useful in material science applications.
類似化合物との比較
Similar Compounds
4-Nitrobenzamide: Lacks the triethoxysilylpropyl side chain, making it less versatile in material science applications.
3-(Triethoxysilylpropyl)benzamide: Lacks the nitro group, reducing its reactivity in certain chemical reactions.
Uniqueness
4-Nitro-3-(3-triethoxysilylpropyl)benzamide is unique due to the presence of both the nitro group and the triethoxysilylpropyl side chain. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C16H26N2O6Si |
|---|---|
分子量 |
370.47 g/mol |
IUPAC名 |
4-nitro-3-(3-triethoxysilylpropyl)benzamide |
InChI |
InChI=1S/C16H26N2O6Si/c1-4-22-25(23-5-2,24-6-3)11-7-8-13-12-14(16(17)19)9-10-15(13)18(20)21/h9-10,12H,4-8,11H2,1-3H3,(H2,17,19) |
InChIキー |
NMZIRPFSWJHCDG-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-])(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)


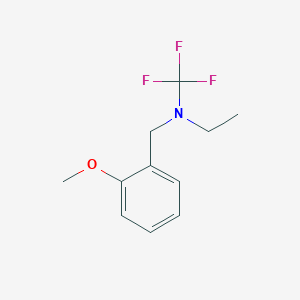
![3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13953225.png)
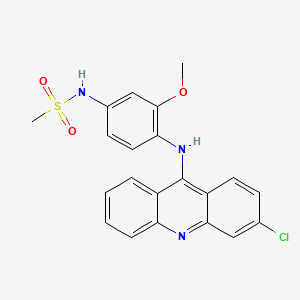
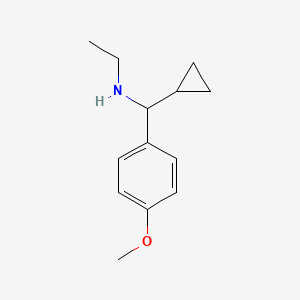
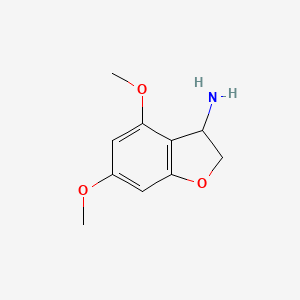
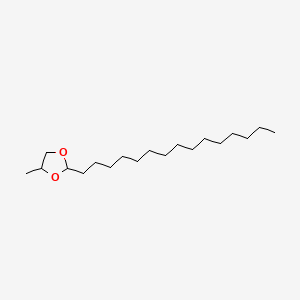

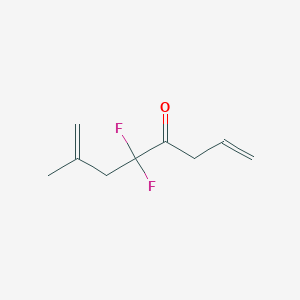
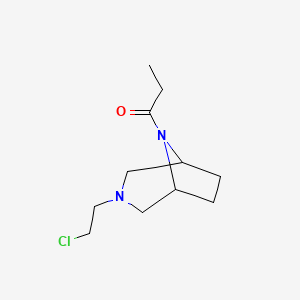
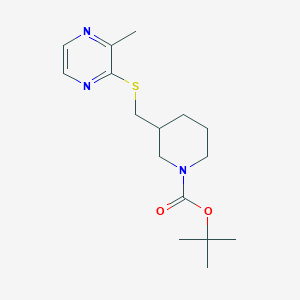
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
